Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is a chiral phosphine ligand developed by the Kwon Research Group. This compound is notable for its unique bicyclic structure, which includes a naphthyl group attached to a [2.2.1] bicyclic framework. It has found significant applications in asymmetric catalysis, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine typically involves the following steps:
Formation of the Bicyclic Framework: The initial step involves the construction of the [2.2.1] bicyclic core. This is often achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation or acylation reaction.
Phosphine Functionalization:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the electrophile used.
Scientific Research Applications
Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various catalytic reactions. The unique structure of the compound allows for high enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
- Exo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine
- Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine
Comparison: Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine is unique due to the position of the naphthyl group, which influences its steric and electronic properties. This positioning allows for different reactivity and selectivity compared to its analogs. For instance, the exo configuration generally provides better enantioselectivity in catalytic reactions compared to the endo configuration .
Properties
Molecular Formula |
C22H22NO2PS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(1S,4S,5R)-2-(4-methylphenyl)sulfonyl-5-naphthalen-2-yl-2-aza-5-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C22H22NO2PS/c1-16-6-10-22(11-7-16)27(24,25)23-14-21-13-19(23)15-26(21)20-9-8-17-4-2-3-5-18(17)12-20/h2-12,19,21H,13-15H2,1H3/t19-,21-,26-/m0/s1 |
InChI Key |
SJQXCVUHXMHJMD-ZVOVDXHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3C[C@H]2C[P@]3C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CP3C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.